Perfluoro-1,2-dimethylcyclobutane

描述

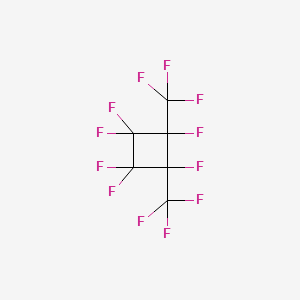

Perfluoro-1,2-dimethylcyclobutane is a fluorinated organic compound with the molecular formula C6F12. It is a colorless liquid at room temperature and is known for its high chemical stability and low reactivity due to the presence of strong carbon-fluorine bonds. This compound is part of the perfluorocyclobutane family, which is characterized by a cyclobutane ring fully substituted with fluorine atoms.

准备方法

Synthetic Routes and Reaction Conditions: Perfluoro-1,2-dimethylcyclobutane can be synthesized through the fluorination of 1,2-dimethylcyclobutane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of electrochemical fluorination (ECF) processes. This method utilizes an electrolytic cell where 1,2-dimethylcyclobutane is subjected to fluorination in the presence of a hydrogen fluoride electrolyte. The process is efficient and scalable, making it suitable for large-scale production.

化学反应分析

Types of Reactions: Perfluoro-1,2-dimethylcyclobutane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Decomposition Reactions: Under high-energy conditions, such as exposure to infrared multiple-photon decomposition (IRMPD) using a carbon dioxide laser, it can decompose into smaller fluorinated fragments.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically conducted in polar solvents at elevated temperatures.

Decomposition: High-energy lasers or other sources of intense radiation are used to induce decomposition.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce partially fluorinated alcohols.

Decomposition Reactions: The major products are smaller fluorinated hydrocarbons and fluorine gas.

科学研究应用

Applications Overview

-

Tracer Gas in Environmental Studies

- Perfluoro-1,2-dimethylcyclobutane is employed as a tracer gas for measuring ventilation efficiency and contaminant dispersion in indoor environments. It provides accurate data on air flow rates and the effectiveness of ventilation systems.

- Case Study : In a study conducted in various settings (residential garages and vehicle cabins), the compound was used to evaluate air exchange rates through constant injection methods combined with passive sampling techniques .

-

Heat Transfer Fluids

- The compound serves as a heat transfer fluid due to its thermal stability and low viscosity. It is particularly useful in high-performance cooling systems.

- Data Table : Properties of Heat Transfer Fluids

Property This compound Alternative Fluids Thermal Conductivity High Moderate Viscosity Low Variable Stability Excellent Good - Precision Cleaning Solvents

-

Specialty Coatings

- The compound is also used in specialty coatings due to its ability to form thin films that enhance surface properties such as hydrophobicity and oleophobicity.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile:

- Toxicity : The compound has been classified with an Occupational Exposure Band rating indicating potential health risks at certain exposure levels .

- Environmental Impact : It is noted for being toxic to aquatic organisms, necessitating careful handling and disposal practices .

Research Findings

Recent studies have focused on the environmental impact and efficiency of this compound in tracer gas applications. For instance, research highlighted its efficacy in determining air exchange rates under various conditions, showcasing its reliability as a tracer in both controlled environments and real-world scenarios .

作用机制

The mechanism by which perfluoro-1,2-dimethylcyclobutane exerts its effects is primarily through its chemical stability and inertness. The strong carbon-fluorine bonds make it resistant to many chemical reactions, allowing it to act as a stable ligand in catalytic processes. In biological systems, its low reactivity minimizes interactions with biomolecules, making it useful in studies requiring non-reactive conditions.

相似化合物的比较

- Perfluoro-1,3-dimethylcyclobutane

- Perfluoro-1,2-diisopropylcyclobutane

- Perfluoro-1,2-dimethylcyclohexane

Comparison: Perfluoro-1,2-dimethylcyclobutane is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct physical and chemical properties. Compared to perfluoro-1,3-dimethylcyclobutane, it has different steric and electronic effects, influencing its reactivity and interactions in chemical processes. Its high fluorine content and cyclobutane structure also distinguish it from other perfluorinated compounds, making it particularly useful in applications requiring high chemical stability and low reactivity.

生物活性

Chemical Identity

Perfluoro-1,2-dimethylcyclobutane (C6F12) is a perfluorinated compound characterized by a cyclobutane structure with two methyl groups. Its molecular weight is approximately 300.047 g/mol, and it is noted for its unique chemical properties, including high volatility and chemical inertness, which contribute to its low biological reactivity and toxicity.

Toxicological Profile

This compound exhibits a low toxicity profile, typical of many perfluorinated compounds (PFCs). Key findings regarding its biological activity include:

- Acute Toxicity : Studies indicate that this compound has a high LD50 (>17,000 mg/kg) in dermal tests on rabbits, suggesting minimal acute toxicity . Additionally, inhalation toxicity tests have shown no lethality at high doses .

- Chronic Toxicity : Although PFCs are generally considered non-toxic due to their inert nature, they have been associated with peroxisome proliferation in animal studies. This phenomenon can lead to liver changes in rodents but is not necessarily indicative of similar effects in humans at typical exposure levels .

- Genotoxicity : Ames tests have shown that this compound does not exhibit mutagenic properties, indicating a lack of genotoxicity .

Ecotoxicological Concerns

Despite its low toxicity to humans, this compound poses potential ecological risks:

- Aquatic Toxicity : The compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the environment . This raises concerns about its accumulation and persistence in aquatic ecosystems.

- Bioconcentration Potential : The compound's structure suggests limited bioconcentration due to its high volatility and low solubility in biological media .

Regulatory Status

This compound is not widely regulated compared to other more hazardous PFCs. However, ongoing research into the environmental impact of fluorinated compounds has led to increased scrutiny regarding their use and disposal.

Case Study 1: Acute Exposure Assessment

A study conducted on laboratory animals exposed to high concentrations of this compound demonstrated no significant adverse effects on health or behavior. The animals exhibited normal physiological responses post-exposure, reinforcing the compound's classification as having low acute toxicity .

Case Study 2: Environmental Impact Analysis

Research examining the environmental fate of perfluorinated compounds highlighted the persistence of such chemicals in ecosystems. In particular, studies showed that while this compound does not bioaccumulate significantly in organisms, it can remain in sediments and water bodies for extended periods due to its chemical stability .

Research Findings Summary Table

| Parameter | Findings |

|---|---|

| Molecular Formula | C6F12 |

| Molecular Weight | 300.047 g/mol |

| LD50 (Dermal) | >17,000 mg/kg |

| Inhalation Toxicity | No lethality at high doses |

| Genotoxicity | Negative in Ames test |

| Aquatic Toxicity | Toxic to aquatic organisms; long-term effects |

| Bioconcentration | Low potential due to volatility |

属性

IUPAC Name |

1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTROQHBNLSUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880189 | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2994-71-0 | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2994-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002994710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes perfluoro-1,2-dimethylcyclobutane a good candidate for gaseous dielectrics?

A: this compound exhibits a high electron attachment rate (αw), specifically 5.0 x 10⁹ sec⁻¹ Torr⁻¹ at thermal energy. [] This means it readily captures free electrons, a critical property for insulating materials used in high-voltage applications. Its cyclic structure and the presence of multiple bonds contribute significantly to this high electron attachment rate, making it a potentially superior dielectric compared to open-chain saturated perfluorocarbons. []

Q2: How does the structure of this compound affect its electron attachment properties compared to other perfluorocarbons?

A: Research shows that cyclic perfluorocarbons, like this compound, generally have a higher electron attachment cross-section (σa(e)) compared to open-chain saturated perfluorocarbons. [] This means that the ring structure enhances the molecule's ability to capture electrons. Additionally, while increasing the molecular size in single-bonded cyclic perfluorocarbons increases the electron attachment rate, substituting CF3 groups with F atoms has an even more significant impact. []

Q3: Can the electron attachment properties of this compound be measured experimentally?

A: Yes, techniques like the Kr photoionisation method can be used to measure electron attachment cross-sections at very low electron energies. [] In the case of this compound, this technique revealed an s-wave attachment behavior, meaning the attachment cross-section is inversely proportional to the square root of electron energy near zero energy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。